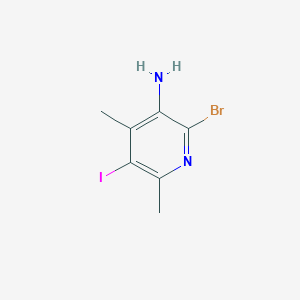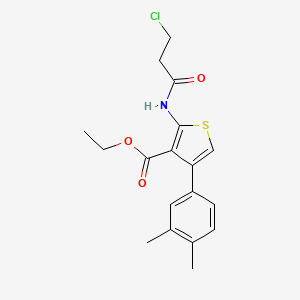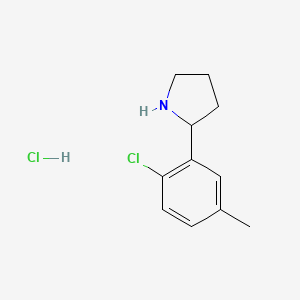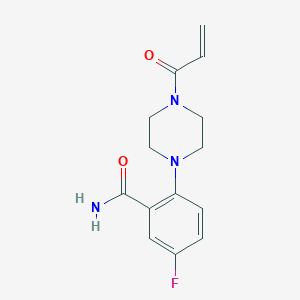
2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS number 2415263-12-4 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo, iodo, and amino groups at positions 2, 5, and 3 respectively, and two methyl groups at positions 4 and 6 . The exact molecular weight is 326.96 .Physical And Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, density, and others are not explicitly mentioned in the available resources .Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the production of inflammatory cytokines. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer and neuroprotective activity, making it a promising candidate for drug development. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the research on 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine involves the reaction of 2,4-dimethyl-5-bromopyridine with sodium iodide in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-bromo-5-iodo-4,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCPGXCKHBXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![N-isopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2790757.png)






![3-(4-ethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790770.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2790771.png)